molecular formula C24H26N2O6S2 B5281211 N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B5281211
M. Wt: 502.6 g/mol
InChI Key: QWERZAPMVFFICN-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide is a synthetic thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 3,4,5-trimethoxybenzylidene group at the 5-position and a propanamide linker terminating in a 4-ethoxyphenyl moiety. The 3,4,5-trimethoxybenzylidene substituent is a hallmark of combretastatin analogues, known for tubulin-binding properties, while the 4-ethoxyphenyl group may enhance pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S2/c1-5-32-17-8-6-16(7-9-17)25-21(27)10-11-26-23(28)20(34-24(26)33)14-15-12-18(29-2)22(31-4)19(13-15)30-3/h6-9,12-14H,5,10-11H2,1-4H3,(H,25,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWERZAPMVFFICN-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidinone ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the ethoxyphenylamine reacts with an appropriate electrophile.

    Attachment of the Trimethoxybenzylidene Moiety: This step involves the condensation of the thiazolidinone intermediate with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent.

    Biological Studies: It can be used to study the interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: It can bind to the active site of enzymes, inhibiting their activity.

    Modulating Receptors: The compound may interact with cell surface or intracellular receptors, altering their signaling pathways.

    Inducing Apoptosis: In cancer cells, it may induce programmed cell death through various pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of 1,3-thiazolidin-4-one derivatives with benzylidene substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Relevance
Target Compound 3,4,5-Trimethoxybenzylidene, 4-ethoxyphenyl propanamide C₂₄H₂₅N₃O₅S₂ 523.64 Anticancer (tubulin inhibition)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]propanamide 4-Methylbenzylidene, 5-methylthiadiazolyl C₁₈H₁₇N₅O₂S₃ 439.55 Antimicrobial activity
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide Furan-2-ylmethylidene, pyridin-2-yl C₁₆H₁₃N₃O₃S₂ 359.42 Kinase inhibition (hypothetical)
N-(4-hydroxyphenyl)-3-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide 3-Methoxybenzylidene, 4-hydroxyphenyl C₂₀H₁₇N₃O₄S₂ 427.50 Antioxidant potential

Key Observations:

  • Propanamide Linker Modifications: The 4-ethoxyphenyl terminal group in the target compound may offer superior metabolic stability compared to the 4-hydroxyphenyl analog , as ethers are less prone to phase II metabolism than phenolic groups.
  • Thioxo vs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Methylbenzylidene Analog Furan Derivative
Calculated logP 3.8 3.2 2.5
Topological Polar SA (Ų) 125.6 112.3 98.7
Hydrogen Bond Acceptors 8 7 6
Rotatable Bonds 7 6 5

The higher logP of the target compound (3.8 vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.